Methyl 4-(bromomethyl)-2-nitrobenzoate
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Overview
Description
Methyl 4-(bromomethyl)-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group and a nitro group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-bromobenzoate to introduce the nitro group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as the nitrating agents .
Industrial Production Methods
In an industrial setting, the production of methyl 4-bromomethyl-2-nitrobenzoate may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in the reduction of the nitro group.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different functional groups replacing the bromomethyl group.
Reduction: The major product is methyl 4-aminomethyl-2-nitrobenzoate.
Scientific Research Applications
Methyl 4-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromomethyl-2-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound and can be reduced to an amino group under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the nitro group and has different reactivity.
Methyl 2-bromomethyl-4-nitrobenzoate: Similar structure but with different positioning of the bromomethyl group.
Uniqueness
Methyl 4-(bromomethyl)-2-nitrobenzoate is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C9H8BrNO4 |
---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
XPXVDIFFCJRUCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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